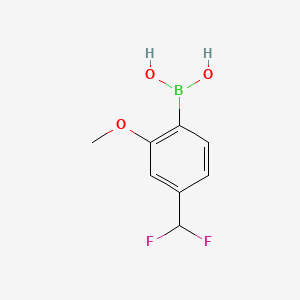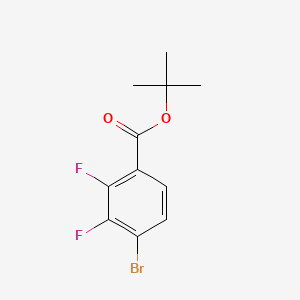
Tert-butyl 4-bromo-2,3-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-bromo-2,3-difluorobenzoate: is an organic compound with the molecular formula C11H11BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2,3-difluorobenzoate typically involves the esterification of 4-bromo-2,3-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial-scale purification methods may include distillation and advanced chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2,3-difluorobenzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the tert-butyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of tert-butyl 4-amino-2,3-difluorobenzoate when reacted with amines.
Reduction: Formation of tert-butyl 4-bromo-2,3-difluorobenzyl alcohol.
Oxidation: Formation of tert-butyl 4-bromo-2,3-difluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 4-bromo-2,3-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.
Medicine: The compound and its derivatives may be explored for their pharmacological properties. Research into their potential as therapeutic agents for various diseases is ongoing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its role as a precursor in the synthesis of advanced materials and polymers is of particular interest.
Wirkmechanismus
The mechanism of action of tert-butyl 4-bromo-2,3-difluorobenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and selectivity. The tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules. In biological systems, the compound’s mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-bromo-2,6-difluorobenzoate
- Tert-butyl 4-bromo-3-fluorobenzoate
- Tert-butyl 4-bromo-2-fluorobenzoate
Comparison:
- Tert-butyl 4-bromo-2,6-difluorobenzoate: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and physical properties.
- Tert-butyl 4-bromo-3-fluorobenzoate: Contains only one fluorine atom, leading to different electronic effects and reactivity.
- Tert-butyl 4-bromo-2-fluorobenzoate: Also has a single fluorine atom, with distinct reactivity and potential applications compared to the difluorinated compound.
Eigenschaften
Molekularformel |
C11H11BrF2O2 |
|---|---|
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
tert-butyl 4-bromo-2,3-difluorobenzoate |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,1-3H3 |
InChI-Schlüssel |
YFHXUZQEFHVPRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
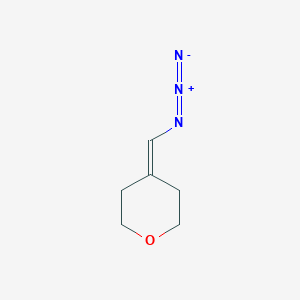
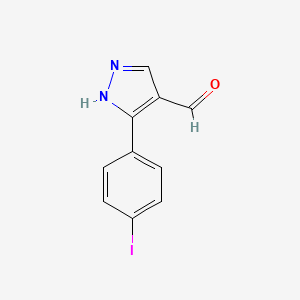
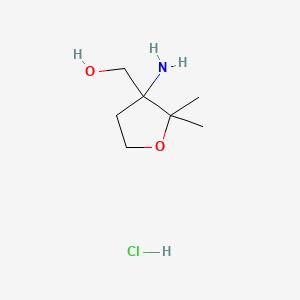
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)

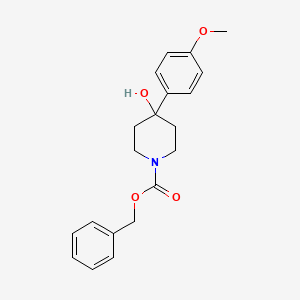
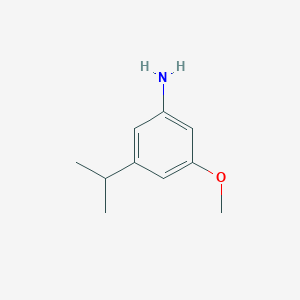
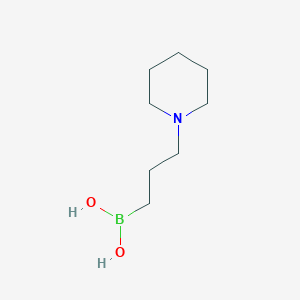
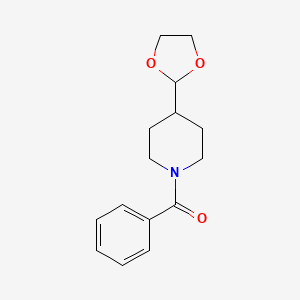
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)

